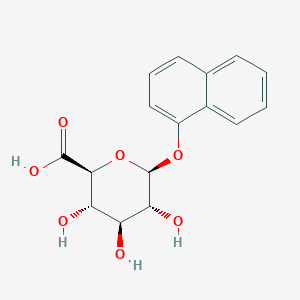

1-Naphthyl glucuronide

Descripción general

Descripción

1-Naphthyl glucuronide is a metabolite derived from the breakdown of naphthalene, a polycyclic aromatic hydrocarbon commonly found in environmental pollutants such as cigarette smoke and diesel exhaust . This compound is significant in the field of biochemistry and toxicology due to its role in the detoxification processes in the body.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Naphthyl glucuronide can be synthesized through the enzymatic glucuronidation of 1-naphthol using UDP-glucuronic acid as a glucuronide donor. The reaction typically occurs in the presence of UDP-glucuronosyltransferase enzymes, which facilitate the transfer of the glucuronic acid moiety to 1-naphthol .

Industrial Production Methods: Industrial production of this compound involves the use of recombinant UDP-glucuronosyltransferase enzymes in a controlled bioreactor environment. The reaction conditions include maintaining an optimal pH and temperature to ensure maximum enzyme activity and product yield .

Análisis De Reacciones Químicas

Types of Reactions: 1-Naphthyl glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off by β-glucuronidase enzymes, releasing 1-naphthol .

Common Reagents and Conditions:

Hydrolysis: β-glucuronidase enzyme in a buffered solution at physiological pH.

Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions, though these are not typically observed in biological systems.

Major Products:

Hydrolysis: 1-naphthol and glucuronic acid.

Aplicaciones Científicas De Investigación

Metabolism and Excretion Studies

1-Naphthyl glucuronide plays a crucial role in the metabolic pathways of naphthalene derivatives. Research indicates that when administered, it is excreted alongside parent compounds and sulfates, suggesting a hydrolysis-resynthesis mechanism in its metabolism. In a study involving male mice, the elimination rates of this compound were notably high, with over 90% of the administered dose being eliminated within 72 hours following administration . This rapid excretion underscores the compound's significance in assessing metabolic efficiency and toxicity.

Inhibitory Effects on Glucuronidation

Recent investigations have focused on the inhibitory effects of substances like coffee on the glucuronidation process involving 1-naphthol, which subsequently affects the formation of this compound. In vitro studies using rat syncytiotrophoblastic cell lines demonstrated that coffee inhibited glucuronidation with an IC50 value of 4.5% (v/v), while caffeine showed no significant inhibition at tested concentrations . This finding is pivotal for understanding dietary influences on drug metabolism and potential implications for fetal development.

Transport Mechanisms in Cellular Models

The transport and efflux mechanisms of this compound have been elucidated through studies using choroid plexus epithelial cells. These cells establish a barrier that regulates the transfer of substances from blood to cerebrospinal fluid (CSF). It was found that 1-naphthol undergoes UDP-glucuronosyltransferase-catalyzed conjugation within these cells, resulting in the formation of this compound, which is then actively transported across the cellular barrier . This coupled metabolism-efflux process highlights the protective roles of choroid plexus cells against potentially toxic compounds.

Toxicological Assessments

Toxicological assessments have also utilized this compound as a marker for evaluating the metabolic fate of naphthalene derivatives. Studies have shown that after administration, significant amounts of this metabolite are detected in urine, providing insights into the toxicokinetics of naphthalene exposure . Furthermore, research into its acute toxicity has established that while 1-naphthol itself may not exhibit harmful effects at certain doses, its metabolites must be carefully monitored for potential adverse effects.

Data Table: Summary of Key Findings

Mecanismo De Acción

The primary mechanism of action of 1-naphthyl glucuronide involves its formation through the glucuronidation of 1-naphthol by UDP-glucuronosyltransferase enzymes. This process enhances the solubility of 1-naphthol, facilitating its excretion from the body. The molecular targets include the liver and kidney, where these enzymes are predominantly active .

Comparación Con Compuestos Similares

- 2-Naphthyl glucuronide

- Phenanthrol glucuronides

- 1-Hydroxypyrene glucuronide

Uniqueness: 1-Naphthyl glucuronide is unique due to its specific formation from 1-naphthol and its role as a biomarker for naphthalene exposure. Compared to other glucuronides, it is particularly significant in studies related to environmental pollutants and their impact on human health .

Actividad Biológica

1-Naphthyl glucuronide (1-NPG), a significant metabolite of 1-naphthol, plays a crucial role in the detoxification processes within biological systems. This article provides a detailed overview of its biological activity, including its synthesis, metabolic pathways, and interactions with other compounds, supported by case studies and research findings.

This compound has the chemical formula and is primarily formed through the conjugation of 1-naphthol with glucuronic acid via the action of UDP-glucuronosyltransferases (UGTs). The general reaction can be summarized as follows:

This metabolic transformation enhances the solubility of 1-naphthol, facilitating its excretion via urine or bile, thus reducing potential toxicity associated with elevated concentrations of 1-naphthol.

Detoxification Role : The primary biological activity of 1-NPG is its role in detoxification. By conjugating with glucuronic acid, it increases the water solubility of 1-naphthol, which is essential for its elimination from the body. This process is vital in minimizing the harmful effects of environmental pollutants and certain industrial chemicals.

Enzyme Interaction : Research indicates that 1-NPG may influence the activity of various drug-metabolizing enzymes, affecting the pharmacokinetics of co-administered drugs. For example, dietary components such as coffee have been shown to inhibit the glucuronidation process of 1-naphthol, suggesting that substances can modulate the formation and activity of 1-NPG .

Inhibition by Coffee

A study demonstrated that coffee inhibits the glucuronidation of 1-naphthol in rat syncytiotrophoblastic cell lines. The IC50 value for coffee was found to be approximately 4.5% (v/v), indicating a significant inhibitory effect on UGT activity towards 1-naphthol. In contrast, caffeine did not exhibit similar inhibitory effects at doses up to 100 µM .

Metabolism in Choroid Plexus Cells

Another investigation focused on the metabolism of 1-naphthol in cultured epithelial cells from rat choroid plexuses. The study revealed that these cells could effectively metabolize 1-naphthol via UGT-catalyzed conjugation, leading to the formation of this compound. This process was coupled with an efflux mechanism that transported the glucuronide out of the cells, highlighting a protective function against potential cytotoxicity .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to 1-NPG and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Naphthyl glucuronide | Naphthalene derivative | Derived from 2-naphthol; different metabolic pathway |

| Phenolphthalein glucuronide | Phenolic compound | Known for its use as a pH indicator; distinct applications |

| Benzyl glucuronide | Aromatic alcohol derivative | Commonly studied for its role in drug metabolism |

What distinguishes 1-NPG from these compounds is its specific role in detoxifying 1-naphthol, which is often encountered as an environmental pollutant.

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-naphthalen-1-yloxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O7/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-14,16-19H,(H,20,21)/t11-,12-,13+,14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQWBZWOGRCILF-JHZZJYKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938135 | |

| Record name | beta-D-Glucopyranosiduronic acid, 1-naphthalenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17238-47-0 | |

| Record name | 1-Naphthol glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17238-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranosiduronic acid, 1-naphthalenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NAPHTHYL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X066L3N2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-naphthyl glucuronide interact with UDP-glucuronosyltransferase (UGT) enzymes?

A: this compound acts as an activator of microsomal UGT enzymes. [] Research suggests that it achieves this by increasing the enzyme's affinity for UDP-glucuronic acid, a crucial co-substrate in the glucuronidation process. [] This activation is not dependent on metal ions but can be inhibited by pre-treating microsomes with p-chloromercuribenzoate. [] Interestingly, this compound appears to bind to a site distinct from the glucuronidation site of 1-naphthol, suggesting the presence of separate effector sites on the enzyme. []

Q2: What is the significance of aglycone glucosides in the context of this compound's interaction with UGT enzymes?

A: Studies show that aglycone glucosides can competitively inhibit the activation of UGT enzymes by glucuronides, including this compound. [] Importantly, these glucosides do not hinder the glucuronidation rates of substrates like p-nitrophenol or 1-naphthol in the absence of glucuronide adducts. [] This further supports the hypothesis that glucuronides, like this compound, activate UGT enzymes through specific effector sites distinct from the substrate binding sites.

Q3: How does asbestos exposure impact the metabolism of aromatic compounds like 1-naphthol?

A: Research indicates that asbestos exposure can hinder the cellular accumulation of this compound, a metabolite of 1-naphthol, in in vitro models. [] While the exact mechanisms require further investigation, this finding suggests that asbestos exposure might interfere with the detoxification pathways of aromatic compounds, potentially contributing to its toxicity.

Q4: Can you elaborate on the detection of 2-amino-1-naphthyl glucuronide as a metabolite?

A: Research has successfully identified 2-amino-1-naphthyl glucuronide as a urinary metabolite in dogs fed 2-naphthylamine. [] Using chromatographic and enzymatic techniques, scientists confirmed its presence, with excretion levels reaching 3.5–13.3% of the ingested dose (1 g/day). [] This finding holds potential implications for understanding the metabolic pathways and potential toxicity of 2-naphthylamine.

Q5: Are there other biological contexts where this compound plays a role?

A: this compound has been explored as a substrate for histochemical detection of enzymes like β-glucuronidase, α-mannosidase, and α-galactosidase. [] This suggests its utility in visualizing and studying the activity and distribution of these enzymes in various tissues.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.